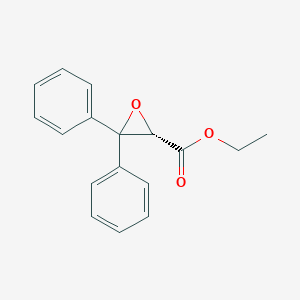
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a carboxylic acid ester group and two phenyl groups attached to the oxirane ring. It is a chiral molecule with the (2S)-configuration, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- typically involves the reaction of 3,3-diphenyl-2-propenoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as tertiary amines can enhance the reaction rate and selectivity. The purification process typically involves recrystallization or chromatography to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy esters.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxirane ring to a diol.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines, alcohols, and thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: β-hydroxy esters.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or diols.
Scientific Research Applications
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- involves the interaction of the oxirane ring with nucleophiles, leading to ring-opening reactions. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The phenyl groups contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester
- 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester
- 2-Oxiranecarboxylic acid, 2-methyl-3,3-diphenyl-, ethyl ester
Uniqueness
2-Oxiranecarboxylic acid, 3,3-diphenyl-, ethyl ester, (2S)- is unique due to its specific (2S)-configuration, which imparts optical activity and influences its reactivity and interactions with other molecules. The presence of two phenyl groups also distinguishes it from other similar compounds, affecting its steric and electronic properties .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl (2S)-3,3-diphenyloxirane-2-carboxylate |
InChI |
InChI=1S/C17H16O3/c1-2-19-16(18)15-17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/t15-/m1/s1 |
InChI Key |
JRSQCUMYEAXYBA-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)
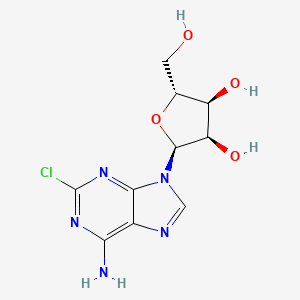

![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
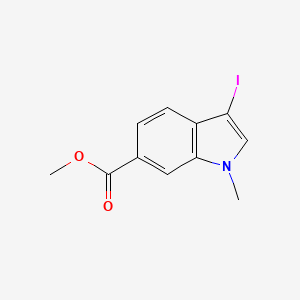

![Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-](/img/structure/B11830777.png)
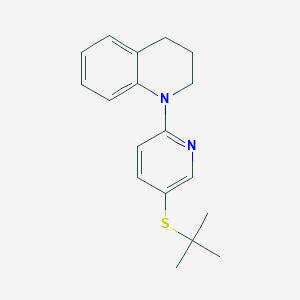
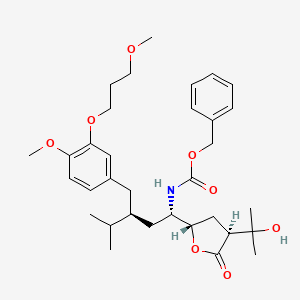
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)

